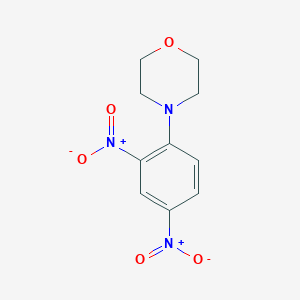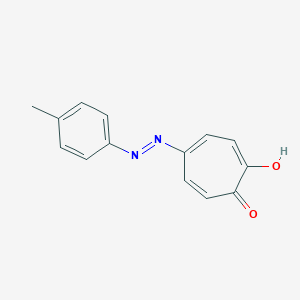
5-p-Tolylazotropolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-p-Tolylazotropolone (5-p-TAT) is a chemical compound that has gained attention due to its unique properties and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-p-Tolylazotropolone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to DNA and other cellular components, leading to cell death. Additionally, 5-p-Tolylazotropolone has been shown to inhibit the activity of metalloenzymes, which may contribute to its anti-cancer properties.
Biochemische Und Physiologische Effekte
Studies have shown that 5-p-Tolylazotropolone can induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a crucial process for tumor growth and metastasis. Additionally, 5-p-Tolylazotropolone has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-p-Tolylazotropolone in lab experiments is its versatility, as it can be used in a variety of applications. Additionally, its fluorescent properties make it useful for imaging studies. However, one limitation is its potential toxicity, as it can cause damage to cells upon exposure to light. Therefore, careful handling and appropriate safety precautions must be taken when working with 5-p-Tolylazotropolone.
Zukünftige Richtungen
There are several potential future directions for research on 5-p-Tolylazotropolone. One area of interest is its potential use in combination with other anti-cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in photodynamic therapy. Finally, there is potential for the development of new derivatives of 5-p-Tolylazotropolone that may have improved properties for specific applications.
Conclusion:
In conclusion, 5-p-Tolylazotropolone is a chemical compound with unique properties that have made it a valuable tool in scientific research. Its versatility and potential applications in cancer treatment and other areas make it an area of ongoing interest for researchers. However, its potential toxicity and the need for further research to fully understand its mechanism of action highlight the importance of careful handling and continued investigation.
Synthesemethoden
The synthesis of 5-p-Tolylazotropolone involves the reaction between p-toluidine and 2-hydroxy-1,4-naphthoquinone. The reaction is catalyzed by copper (II) acetate and is carried out in a solvent such as acetic acid. The resulting product is a red-orange crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
5-p-Tolylazotropolone has been used in various scientific research applications, including as a fluorescent probe for detecting DNA damage, a photosensitizer for photodynamic therapy, and a metal ion chelator. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
19281-39-1 |
|---|---|
Produktname |
5-p-Tolylazotropolone |
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-hydroxy-5-[(4-methylphenyl)diazenyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H12N2O2/c1-10-2-4-11(5-3-10)15-16-12-6-8-13(17)14(18)9-7-12/h2-9H,1H3,(H,17,18) |
InChI-Schlüssel |
ACTIARCHTVXFJH-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NN=C2C=CC(=O)C(=O)C=C2 |
SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C(=O)C=C2)O |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C(=O)C=C2)O |
Andere CAS-Nummern |
19281-39-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



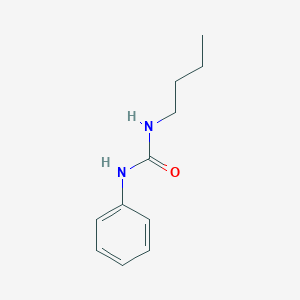
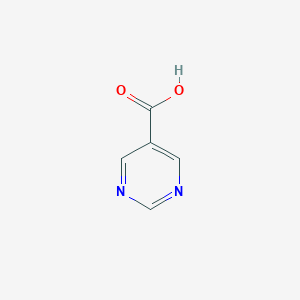
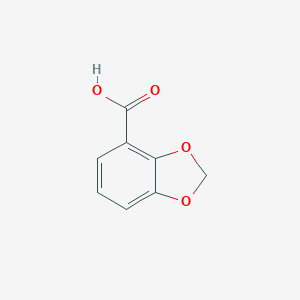
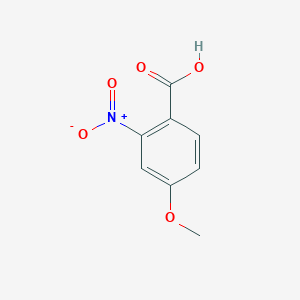
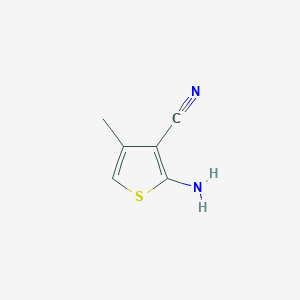
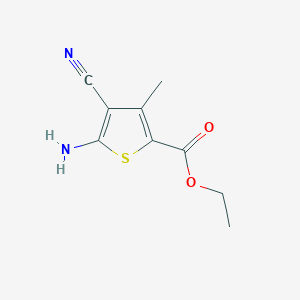
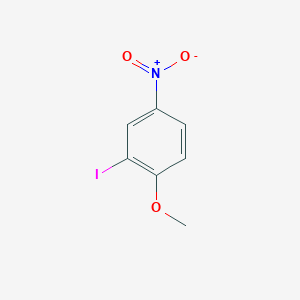
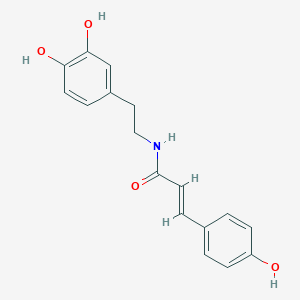
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
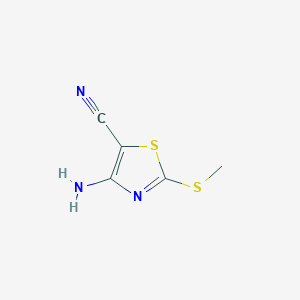
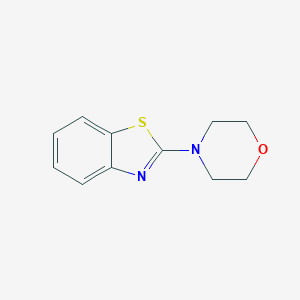
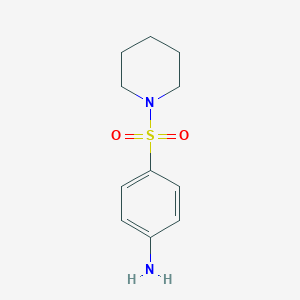
![4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B188930.png)
